cyclohexyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Description
Cyclohexyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a synthetic quinoline derivative characterized by a cyclohexyl ester moiety, a 2-chlorophenyl substituent at position 4, and a methyl group at position 2. Its synthesis likely follows established routes for tetrahydroquinoline derivatives, such as condensation reactions involving diarylidene cyclohexanone and malononitrile precursors, as seen in structurally related compounds .
Properties
IUPAC Name |
cyclohexyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO3/c1-14-20(23(27)28-15-8-3-2-4-9-15)21(16-10-5-6-11-17(16)24)22-18(25-14)12-7-13-19(22)26/h5-6,10-11,15,21,25H,2-4,7-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFDWSUSTRONCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3Cl)C(=O)OC4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385868 | |
| Record name | cyclohexyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5472-87-7 | |
| Record name | cyclohexyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with 2-chlorobenzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and esterification reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Cyclohexyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclohexyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features, biological activities (where available), and physicochemical properties:
*Estimated based on analogous structures.
Key Observations:
The 2-phenylethyl ester in introduces additional aromaticity, which may enhance π-π interactions in biological systems.
Substituent Effects: The 2-chlorophenyl group in the target compound provides an electron-withdrawing effect, which could stabilize charge-transfer interactions or influence electronic distribution in the quinoline core. In contrast, the 4-hydroxy-3-methoxyphenyl substituent in offers hydrogen-bonding capability, possibly contributing to its higher reported bioactivity. Halogen variations (e.g., bromo in vs. chloro in the target compound) may alter steric and electronic properties, affecting binding affinities.
Biological Activity: The 2-phenylethyl derivative in demonstrated significant modulation of plant growth (16.33%, p < 0.05), suggesting that both ester flexibility and substituent polarity are critical for activity.
Synthetic Accessibility: Similar compounds (e.g., ) were synthesized via condensation reactions, indicating that the tetrahydroquinoline core is amenable to diverse functionalization. Modifications at positions 4 and 7 are common strategies for structure-activity relationship (SAR) studies.
Biological Activity
Cyclohexyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a quinoline core with various substituents that contribute to its biological properties. The presence of the chlorophenyl group is particularly noteworthy for its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. In vitro studies have demonstrated that this compound shows promising activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/ml .
| Bacterial Strain | MIC (μg/ml) |
|---|---|
| Escherichia coli | 12.5 - 25 |
| Staphylococcus aureus | 15 - 30 |
These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
Case studies have reported IC50 values for cell viability assays indicating effective concentration ranges:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10 - 20 |
| HeLa | 15 - 25 |
These findings highlight the potential of this compound as an anticancer agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Induction of Apoptosis : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins, the compound can trigger programmed cell death in malignant cells.
- Interference with DNA Replication : The structural similarity to nucleobases allows for potential interference with DNA synthesis.
Q & A
Q. What are the standard synthetic routes for cyclohexyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate?
The synthesis typically involves a multi-step process:
Condensation : React 2-chlorobenzaldehyde with a β-ketoester (e.g., methyl or ethyl acetoacetate) in the presence of ammonium acetate to form a Schiff base intermediate.
Cyclization : Treat the intermediate with a cyclohexanone derivative under acidic or basic conditions to form the tetrahydroquinoline core.
Esterification : Introduce the cyclohexyl ester group via nucleophilic acyl substitution using cyclohexanol and a coupling agent (e.g., DCC/DMAP).
Key Considerations :
Q. How is this compound characterized using spectroscopic methods?
A combination of techniques is required:
- NMR : and NMR confirm the quinoline core, substituent positions, and ester linkage. For example, the cyclohexyl protons appear as multiplet signals at δ 1.2–2.0 ppm.
- IR : Stretching vibrations for the ester carbonyl (C=O) at ~1720 cm⁻¹ and the quinoline ketone (C=O) at ~1680 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ expected for C₂₄H₂₇ClNO₃).
Data Interpretation : Cross-reference with analogs like ethyl 4-(4-chlorophenyl) derivatives for peak assignments .
Q. What safety precautions are critical during experimental handling?
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can contradictions in NMR data for diastereomers or tautomers be resolved?
Methodological Approach :
Variable Temperature NMR (VT-NMR) : Perform experiments at low temperatures (–40°C) to slow dynamic processes and resolve overlapping signals.
2D NMR : Use - HSQC and HMBC to map -coupling and confirm substituent connectivity.
Crystallography : Compare experimental X-ray structures (e.g., using SHELXL ) with DFT-optimized geometries to identify dominant tautomers.
Case Study : Similar quinoline derivatives showed tautomerism resolved via - HMBC correlations .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Protocol :
DFT Calculations : Use Gaussian or ORCA to model transition states for substitution at the 2-chlorophenyl group.
Solvent Effects : Apply the PCM model to simulate polar aprotic solvents (e.g., DMF) and predict activation energies.
Hammett Analysis : Correlate substituent effects (σ values) with reaction rates using analogs (e.g., 4-methoxyphenyl vs. 4-chlorophenyl derivatives) .
Q. How can hydrogen bonding and crystal packing be analyzed to improve solubility?
Graph Set Analysis :
- Use Mercury or CrystalExplorer to classify hydrogen bonds (e.g., N–H⋯O=C motifs) into patterns like .
- Compare packing diagrams of analogs (e.g., ethyl vs. cyclohexyl esters) to identify steric hindrance or π-stacking interactions.
Example : Ethyl 4-(4-chlorophenyl) derivatives form dimers via N–H⋯O bonds, reducing solubility compared to methyl esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
